molecular formula C17H19BrN2O3S B3695236 N-(2-bromophenyl)-2-(2-ethyl-N-methylsulfonylanilino)acetamide CAS No. 6204-58-6

N-(2-bromophenyl)-2-(2-ethyl-N-methylsulfonylanilino)acetamide

Cat. No.: B3695236
CAS No.: 6204-58-6
M. Wt: 411.3 g/mol
InChI Key: RKPMWKMEZDBMLS-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-2-(2-ethyl-N-methylsulfonylanilino)acetamide is a chemical compound of significant interest in medicinal chemistry and pre-clinical pharmaceutical research. This acetamide derivative features a methylsulfonyl group, a recognized pharmacophore in the design of selective cyclooxygenase-2 (COX-2) inhibitors . Compounds containing this structural motif are investigated for their potential anti-inflammatory properties, as the sulfonamide or methylsulfone moiety allows for targeted interaction with the enzyme's active site . The integration of the 2-bromophenyl and 2-ethyl anilino subunits further makes this molecule a valuable scaffold for structure-activity relationship (SAR) studies, enabling researchers to explore the effects of substituents on biological activity and selectivity . As such, this compound serves as a critical intermediate for synthesizing novel bioactive molecules and is a key tool for in vitro biochemical screening in drug discovery campaigns. It is supplied for laboratory research applications only. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-(2-bromophenyl)-2-(2-ethyl-N-methylsulfonylanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN2O3S/c1-3-13-8-4-7-11-16(13)20(24(2,22)23)12-17(21)19-15-10-6-5-9-14(15)18/h4-11H,3,12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKPMWKMEZDBMLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N(CC(=O)NC2=CC=CC=C2Br)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10361917
Record name N-(2-Bromophenyl)-N~2~-(2-ethylphenyl)-N~2~-(methanesulfonyl)glycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10361917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6204-58-6
Record name N-(2-Bromophenyl)-N~2~-(2-ethylphenyl)-N~2~-(methanesulfonyl)glycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10361917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)-2-(2-ethyl-N-methylsulfonylanilino)acetamide typically involves the following steps:

    Formation of the Bromophenyl Intermediate: The starting material, 2-bromophenylamine, is reacted with acetic anhydride to form N-(2-bromophenyl)acetamide.

    Introduction of the Ethyl Group: The intermediate is then subjected to an alkylation reaction using ethyl iodide in the presence of a base such as potassium carbonate.

    Sulfonylation: The final step involves the reaction of the ethylated intermediate with methylsulfonyl chloride in the presence of a base like triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency.

Chemical Reactions Analysis

Amide Hydrolysis

The acetamide group can undergo hydrolysis to yield carboxylic acids or their salts:

  • Conditions : Acidic (e.g., HCl, H₂SO₄) or basic (e.g., NaOH, KOH).

  • Products :

    • Acidic hydrolysis: 2-(2-bromo-N-ethyl-N-methylsulfonylanilino)acetic acid .

    • Basic hydrolysis: 2-(2-bromo-N-ethyl-N-methylsulfonylanilino)acetate salt .

  • Mechanism : Nucleophilic attack by water or hydroxide ions at the carbonyl carbon, followed by proton transfer.

Citation: Sulfonamide derivatives like N-(3,5-dichlorophenyl)-2-(N-(2-ethylphenyl)methylsulfonamido)acetamide exhibit similar hydrolytic behavior under acidic/basic conditions.

Bromine Substitution

The bromine atom on the phenyl ring can undergo nucleophilic substitution:

  • Reagents : Nucleophiles (e.g., NH₃, OH⁻, CN⁻) with bases (e.g., K₂CO₃, NaOH).

  • Products :

    • Hydroxylation : N-(2-hydroxyphenyl)-2-(2-ethyl-N-methylsulfonylanilino)acetamide .

    • Amination : N-(2-aminophenyl)-2-(2-ethyl-N-methylsulfonylanilino)acetamide .

  • Conditions : Polar aprotic solvents (e.g., DMF, DMSO) and elevated temperatures.

Citation: Bromine substitution in 2-(2-bromophenyl)-N-ethylacetamide follows analogous mechanisms under nucleophilic conditions .

Reduction of the Amide Group

The amide can be reduced to form a primary amine:

  • Reagents : Strong reducing agents (e.g., LiAlH₄ in anhydrous ether).

  • Product : N-(2-bromophenyl)-2-(2-ethyl-N-methylsulfonylanilino)ethylamine .

  • Conditions : Anhydrous solvents (e.g., THF) and controlled temperatures.

Methylsulfonyl Group Reactivity

The methylsulfonyl group is relatively inert but may react under extreme conditions:

  • Hydrolysis : Strong acids/bases (e.g., H₂SO₄, HCl) may cleave the sulfonamide bond.

  • Alkylation : Potential reaction with alkyl halides under basic conditions.

Comparison of Reaction Conditions and Products

Reaction Type Reagents/Conditions Product Key Functional Group Affected
Amide Hydrolysis HCl/H₂SO₄ (acidic) or NaOH (basic)Carboxylic acid or carboxylate saltAmide group
Bromine Substitution NH₃/K₂CO₃, OH⁻/NaOH, CN⁻/DMFHydroxylated or aminated derivativeBromophenyl substituent
Reduction LiAlH₄ in THFPrimary amineAmide group

Mechanistic Insights

  • Amide Hydrolysis : The carbonyl oxygen becomes a leaving group after protonation, facilitating nucleophilic attack.

  • Bromine Substitution : The electron-withdrawing bromine activates the aromatic ring for nucleophilic substitution.

  • Reduction : The amide’s carbonyl is reduced to a methylene group via hydride transfer.

Scientific Research Applications

N-(2-bromophenyl)-2-(2-ethyl-N-methylsulfonylanilino)acetamide, with the CAS number 6204-58-6, is a compound of interest in various scientific research applications. This article explores its properties, synthesis, and potential applications in medicinal chemistry and other fields.

Medicinal Chemistry

This compound is being investigated for its potential as a therapeutic agent:

  • Anticancer Activity : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation. Research indicates that modifications in the aniline portion can enhance selectivity towards specific cancer types.
  • Antimicrobial Properties : Sulfonamide derivatives are known for their antibacterial effects, making this compound a candidate for further exploration in antimicrobial drug development.

Biological Research

The compound's unique structure allows it to be used as a tool in biological assays:

  • Enzyme Inhibition Studies : It can be utilized to study the inhibition of specific enzymes relevant to disease pathways, particularly those involved in cancer metabolism or bacterial resistance mechanisms.

Material Science

Due to its chemical stability and unique properties, this compound may find applications in:

  • Polymer Chemistry : As a building block for synthesizing novel polymers with tailored properties for use in drug delivery systems or as coatings.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-2-(2-ethyl-N-methylsulfonylanilino)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromophenyl and sulfonyl groups could play crucial roles in binding to these targets and exerting biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s uniqueness arises from its combination of substituents. Below is a comparative analysis with structurally related acetamides, based on substituent positioning, functional groups, and biological implications (Table 1).

Table 1: Structural and Functional Comparison with Similar Acetamide Derivatives

Compound Name Key Substituents/Features Biological/Chemical Implications Reference
N-(2-bromophenyl)-2-(2-ethyl-N-methylsulfonylanilino)acetamide 2-bromophenyl, sulfonamide (N-methyl, ethyl), acetamide backbone Potential enhanced solubility and target specificity due to sulfonamide; bromine may improve electrophilic reactivity.
N-(3-bromo-2-methylphenyl)acetamide 3-bromo, 2-methylphenyl, acetamide Methyl group at 2-position may sterically hinder interactions; bromine at 3-position reduces electrophilicity.
2-((5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-methyl-4-nitrophenyl)acetamide 2-bromophenyl, oxadiazole-thioether, nitro group Nitro group enhances electron-withdrawing effects; oxadiazole-thioether improves membrane penetration.
N-(4-Bromophenyl)-2-methoxyethylacetamide 4-bromophenyl, methoxyethyl Methoxy group increases hydrophilicity; bromine at 4-position may alter aromatic stacking.
2-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-methoxybenzyl)acetamide Chlorothiophene-sulfonyl, methoxybenzyl Chlorothiophene enhances halogen bonding; sulfonyl group stabilizes protein interactions.

Key Observations:

Positional Effects of Bromine :

  • Bromine at the 2-position on the phenyl ring (as in the target compound) increases steric accessibility for electrophilic substitution compared to 3- or 4-bromophenyl analogs . This positioning may enhance interactions with hydrophobic enzyme pockets.

Sulfonamide vs. Non-Sulfonamide Analogs: The sulfonamide group in the target compound differentiates it from simpler acetamides (e.g., N-(3-bromo-2-methylphenyl)acetamide). Sulfonamides are known to improve metabolic stability and binding affinity to sulfhydryl-containing enzymes (e.g., carbonic anhydrase) .

Similar compounds like MM0078.03 (2-bromo-N-[4-nitro-2-(phenylcarbonyl)phenyl]acetamide) highlight the importance of controlled synthesis conditions .

Limitations in Current Evidence:

No direct pharmacological or crystallographic data for the target compound were found in the provided evidence. Comparisons are extrapolated from analogs with overlapping structural motifs. For instance:

  • The crystal structure of 2-(4-bromophenyl)-N-(2-methoxyphenyl)acetamide (Acta Cryst. 2010) demonstrates intramolecular hydrogen bonding between the acetamide carbonyl and methoxy group, a feature that may also stabilize the target compound’s conformation .
  • Synthesis routes for sulfonamide-acetamide hybrids (e.g., ) suggest that coupling 2-bromoaniline with ethyl-methylsulfonylaniline precursors under basic conditions could yield the target compound.

Biological Activity

N-(2-bromophenyl)-2-(2-ethyl-N-methylsulfonylanilino)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C17_{17}H19_{19}BrN2_{2}O3_{3}S
  • Molecular Weight : 396.31 g/mol
  • CAS Number : 6204-58-6

Its structure features a bromophenyl group, an acetamide backbone, and an ethyl-N-methylsulfonylaniline moiety, which contribute to its unique biological activity.

Biological Activity

This compound has been investigated for various pharmacological effects, primarily focusing on its interactions with neurotransmitter systems and potential therapeutic applications.

1. Receptor Interaction

Research indicates that this compound may act as a kappa-opioid receptor agonist , potentially providing analgesic effects. Kappa-opioid receptors are known to modulate pain perception, and compounds that target these receptors can be beneficial in pain management therapies.

2. Antimicrobial Properties

Studies have explored the antimicrobial activity of this compound against various bacterial strains. Preliminary results suggest it exhibits moderate antibacterial properties, making it a candidate for further investigation in antimicrobial drug development.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Binding Affinity : The compound shows varying binding affinities to different receptors, which can influence its efficacy as a therapeutic agent.
  • Enzyme Modulation : It may inhibit or activate enzymes involved in metabolic pathways, thereby altering cellular functions.
  • Gene Expression : The compound could affect the expression of genes involved in various biological processes, contributing to its pharmacological effects .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Analgesic PotentialAgonist activity at kappa-opioid receptors
Antimicrobial EffectModerate activity against bacteria
Enzyme InteractionModulation of metabolic pathways

Case Study Example

A study conducted on the analgesic properties of this compound involved testing its effects on pain models in rodents. The results indicated a significant reduction in pain response compared to control groups, supporting its potential as a therapeutic agent for pain relief .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(2-bromophenyl)-2-(2-ethyl-N-methylsulfonylanilino)acetamide, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves palladium-catalyzed cross-coupling reactions, as demonstrated in analogous acetamide derivatives. For example, N-(2-bromophenyl)acetamide intermediates can be coupled with boronate esters under Suzuki-Miyaura conditions using Pd(dppf)Cl₂ as a catalyst. Optimization includes adjusting solvent systems (e.g., THF:H₂O = 5:1), catalyst loading (0.1 eq), and inert atmospheres (N₂) to minimize side reactions. Post-reaction purification via column chromatography enhances yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for confirming substituent positions, particularly the bromophenyl and methylsulfonylanilino groups. X-ray crystallography (e.g., SHELX refinement) provides definitive structural validation, with attention to bond angles and torsion angles. Infrared (IR) spectroscopy identifies sulfonyl (S=O) stretches (~1350–1150 cm⁻¹) and amide (C=O) bands (~1650 cm⁻¹). Mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns .

Q. What are the best practices for purity assessment and handling of synthetic intermediates during preparation?

  • Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection is recommended for quantifying impurities. Thin-Layer Chromatography (TLC) monitors reaction progress using silica gel plates. Hygroscopic intermediates should be stored under nitrogen or in desiccators. Impurity profiling (e.g., EP guidelines) can identify byproducts like brominated derivatives or unreacted acetamide precursors .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental spectroscopic data for this compound?

  • Methodological Answer : Discrepancies often arise from conformational flexibility or crystal-packing effects. Single-crystal X-ray diffraction (SCXRD) provides empirical structural data to validate computational models (e.g., DFT calculations). SHELXL refinement tools can adjust thermal parameters and occupancy factors to align experimental and theoretical data. Cross-validating NMR chemical shifts with computational predictions (e.g., GIAO method) further resolves ambiguities .

Q. What strategies are recommended for analyzing the compound's supramolecular interactions in crystal packing?

  • Methodological Answer : SCXRD analysis reveals intermolecular interactions such as hydrogen bonding (N–H⋯O=S) and π-π stacking between aromatic rings. Hirshfeld surface analysis quantifies interaction contributions (e.g., C–H⋯Br contacts). Thermal ellipsoid plots from SHELX refine dynamic disorder, while Mercury software visualizes packing motifs. Comparative studies with halogen-substituted analogs (e.g., 4-bromo vs. 2-bromo derivatives) highlight steric and electronic effects .

Q. How can in silico modeling predict the compound's pharmacokinetic properties and biological target interactions?

  • Methodological Answer : Molecular docking (AutoDock Vina) assesses binding affinity to targets like glucokinase or coagulation factors. Quantitative Structure-Activity Relationship (QSAR) models correlate substituent effects (e.g., bromine’s electronegativity) with bioactivity. Pharmacokinetic parameters (logP, bioavailability) are predicted via SwissADME, while molecular dynamics simulations (GROMACS) evaluate stability in biological membranes. Experimental validation via enzyme inhibition assays (e.g., IC₅₀ measurements) confirms computational findings .

Data Contradiction Analysis

Q. How should discrepancies in biological activity data across studies be addressed?

  • Methodological Answer : Variability may stem from assay conditions (e.g., cell lines, solvent concentrations). Standardize protocols using reference compounds (e.g., AZD8931 for kinase inhibition) and validate via dose-response curves. Meta-analyses of crystallographic and biochemical data (e.g., PDB entries) identify structural motifs critical for activity. Reproducibility tests under controlled atmospheres (e.g., O₂-free environments) mitigate oxidative degradation .

Tables for Key Data

Technique Key Parameters Application Example Reference
X-ray CrystallographyR factor (<0.05), bond length accuracyResolving sulfonamide conformation
HPLCRetention time, peak area integrationQuantifying bromophenyl impurities
Molecular DockingBinding energy (ΔG), RMSD valuesPredicting interactions with glucokinase

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-bromophenyl)-2-(2-ethyl-N-methylsulfonylanilino)acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-bromophenyl)-2-(2-ethyl-N-methylsulfonylanilino)acetamide

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